2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring at the 2-position. The oxadiazole moiety is further functionalized with a 4-ethoxyphenyl group, while the sulfonamide nitrogen atoms are substituted with a methyl group and a 4-methylphenyl group. The 4-methylphenyl group on the sulfonamide may contribute to π-π stacking interactions in biological targets, a feature common in kinase inhibitors or enzyme modulators.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-28-18-11-7-16(8-12-18)21-23-22(29-24-21)20-19(13-14-30-20)31(26,27)25(3)17-9-5-15(2)6-10-17/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJICPILEVNJWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article synthesizes current research findings regarding its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- 1,2,4-Oxadiazole ring : Known for its pharmacological properties.
- Thiophene moiety : Contributes to the compound's electronic properties.
- Sulfonamide group : Often associated with antibacterial activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole core have shown promising results in inhibiting cancer cell proliferation:
- MCF-7 Cells : The compound increased p53 expression and activated caspase-3, indicating a mechanism leading to apoptosis. The IC50 value for related compounds was reported at 10.38 µM .
Case Studies
- Study on MCF-7 and HeLa Cells :
- Inhibition of Carbonic Anhydrases :
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity:
- Minimum Inhibitory Concentrations (MIC) : Compounds were effective against various pathogens with MIC values as low as 0.22 µg/mL .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential:
| Enzyme Target | Activity Level | IC50/Ki Value |
|---|---|---|
| Human Carbonic Anhydrase IX | High | 89 pM |
| Human Carbonic Anhydrase II | Moderate | 0.75 nM |
This table summarizes the enzyme inhibition profile relevant to the compound's biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications in substituents on the oxadiazole ring have been shown to significantly influence activity:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in the substituents on the oxadiazole ring and the sulfonamide moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Electronic Effects: The 4-ethoxyphenyl group in the target compound provides electron-donating character, which may stabilize charge-transfer interactions in biological systems. The 4-methylphenyl substituent on the sulfonamide (common in and ) enhances hydrophobic interactions, whereas the 4-methoxyphenyl group in adds polarity, possibly affecting solubility .
Synthetic Routes :
- The synthesis of these compounds likely involves cyclization of thioamide precursors to form the oxadiazole ring, followed by sulfonylation. For example, describes analogous protocols for triazole-thione derivatives, where sodium hydroxide-mediated cyclization is critical .
Spectral Characterization :
- C=O stretches at ~1663–1682 cm⁻¹ (absent in tautomeric thiones).
- S–O stretches (sulfonamide) at ~1150–1250 cm⁻¹ .
Biological Implications (Hypothetical) :
- The 4-ethoxyphenyl group’s bulk may reduce off-target interactions compared to smaller groups like fluorine.
- Compounds with trifluoromethyl groups () are often protease-resistant, making them candidates for oral therapeutics .
Research Findings and Data Gaps
- Solubility and LogP: No experimental LogP data is available in the provided evidence, but computational models predict higher lipophilicity for the ethoxy analog compared to methoxy or halogenated derivatives.
- Biological Activity : While and focus on triazole derivatives, the oxadiazole-sulfonamide scaffold is prevalent in COX-2 inhibitors and carbonic anhydrase inhibitors. The target compound’s activity in these systems remains unstudied .
- Thermal Stability : Oxadiazoles with electron-donating groups (e.g., ethoxy) typically exhibit lower melting points than halogenated analogs, as seen in related sulfonamides .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves sequential cyclization and sulfonamide coupling. Key steps include:
- Oxadiazole Formation : Reacting 4-ethoxyphenylamidoxime with thiophene-3-sulfonyl chloride under reflux in dry THF (80–90°C) with triethylamine as a base .
- Sulfonamide Coupling : Use of N-methyl-4-methylaniline with a molar ratio of 1:1.2 under inert conditions (N₂ atmosphere) to minimize oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields ~65–72% purity, with recrystallization in ethanol improving purity to >95% .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of coupling agents (e.g., HATU or EDCI) to reduce byproducts .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the oxadiazole ring (δ 8.3–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for N-methyl) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and oxadiazole C=N vibrations (1600–1650 cm⁻¹) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between thiophene and oxadiazole rings) to validate computational models .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC-MS, focusing on hydrolysis of the sulfonamide or oxadiazole moieties .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability for storage) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values in kinase assays) be resolved for this compound?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration, enzyme lot consistency). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Structural Modifications : Synthesize analogs (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) to isolate SAR trends. Compare activity against isoforms (e.g., EGFR vs. HER2) to identify selectivity drivers .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate protein targets, followed by LC-MS/MS identification .
- Molecular Dynamics Simulations : Model interactions with suspected targets (e.g., tubulin) to predict binding modes and guide mutagenesis studies .
Q. How can researchers design a study to compare this compound’s efficacy with structurally similar analogs?
- Methodological Answer :
- In Vitro Panel Testing : Screen against a panel of 50+ cancer cell lines (NCI-60) to generate GI₅₀ profiles. Use PCA (Principal Component Analysis) to cluster analogs by efficacy patterns .
- Free-Energy Perturbation (FEP) Calculations : Quantify relative binding energies of analogs to prioritize candidates for synthesis .
Methodological Challenges & Solutions
Q. What are the key considerations for scaling up synthesis without compromising purity?
- Answer :
- Continuous Flow Chemistry : Implement microreactors for oxadiazole formation to enhance heat transfer and reduce side reactions .
- Quality Control : Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate purity during scale-up .
Q. How can researchers address low solubility in aqueous media during in vivo studies?
- Answer :
- Prodrug Design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to the active form .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to enhance bioavailability. Characterize release kinetics via dialysis bag method .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
